(2R)-2-(2-Chloroethyl)-1-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-Chloroethyl)-1-methylpyrrolidine is a chemical compound with a pyrrolidine ring substituted with a 2-chloroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Chloroethyl)-1-methylpyrrolidine typically involves the reaction of 2-chloroethylamine with 1-methylpyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Chloroethyl)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(2-Chloroethyl)-1-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Chloroethyl)-1-methylpyrrolidine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2-Bromoethyl)-1-methylpyrrolidine: Similar structure but with a bromo group instead of a chloro group.
(2R)-2-(2-Iodoethyl)-1-methylpyrrolidine: Similar structure but with an iodo group instead of a chloro group.
(2R)-2-(2-Fluoroethyl)-1-methylpyrrolidine: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
(2R)-2-(2-Chloroethyl)-1-methylpyrrolidine is unique due to its specific chemical properties, such as reactivity and stability, which are influenced by the presence of the chloroethyl group. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
63527-58-2 |
---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
(2R)-2-(2-chloroethyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C7H14ClN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
CLVNTYZKUHNUEF-SSDOTTSWSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CCCl |
Canonical SMILES |
CN1CCCC1CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.